molecular formula C10H19NO2 B7483024 Methyl 2-(azocan-1-yl)acetate

Methyl 2-(azocan-1-yl)acetate

Cat. No.: B7483024
M. Wt: 185.26 g/mol
InChI Key: JKPWMDRHIWEUFV-UHFFFAOYSA-N
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Description

Methyl 2-(azocan-1-yl)acetate (CAS 1040318-25-9) is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. This compound, with a molecular formula of C10H19NO2 and a molecular weight of 185.267 g/mol, features an eight-membered azocane (azepane) heterocycle linked to a methyl ester functional group . This structure makes it a versatile building block, particularly for the synthesis of more complex molecules through reactions at the ester group, such as hydrolysis to the corresponding carboxylic acid or amidation . Researchers utilize this compound in the exploration of new pharmacologically active molecules, as the azocane scaffold is present in compounds with various biological activities. It is strictly for use in laboratory research and development. All provided compounds are for Research Use Only and are not intended for diagnostic or therapeutic applications or for use in humans.

Properties

IUPAC Name

methyl 2-(azocan-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-13-10(12)9-11-7-5-3-2-4-6-8-11/h2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKPWMDRHIWEUFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1CCCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Alkylation of Secondary Amines

A straightforward route involves alkylating azocane with methyl chloroacetate or bromoacetate. However, the steric bulk of the eight-membered ring often necessitates harsh conditions or catalysts. For example, K₂CO₃ in acetonitrile under reflux facilitates the nucleophilic substitution between azocane and methyl bromoacetate. Yields for this method typically range from 40–60%, with purification requiring column chromatography to remove unreacted amine and di-alkylated byproducts.

Optimization of Alkylation Conditions

Microwave-assisted synthesis improves reaction efficiency. In one protocol, a mixture of azocane (1.2 equiv), methyl bromoacetate (1.0 equiv), and K₂CO₃ (2.0 equiv) in CH₃CN irradiated at 80°C for 30 minutes achieves 75% yield. Ultrasonic activation further enhances mixing, reducing reaction time to 15 minutes.

Ring Expansion Approaches

Ring expansion from smaller cyclic amines avoids the challenges of direct eight-membered ring formation. The Successive Ring Expansion (SuRE) method, detailed in recent studies, converts six-membered lactams into azocane derivatives.

SuRE Protocol for Azocane Synthesis

  • Starting Material : Hexahydroazepin-2-one (caprolactam) undergoes N-acylation with chloroacetyl chloride to form N-chloroacetylcaprolactam.

  • Ring Expansion : Treatment with DBU (1,8-diazabicycloundec-7-ene) in pyridine induces a-acyl shift, expanding the ring to eight members.

  • Esterification : The resultant azocan-1-yl acetyl chloride reacts with methanol to yield this compound (Scheme 1).

Scheme 1 :

CaprolactamClCH2COClN-ChloroacetylcaprolactamDBUAzocan-1-yl acetyl chlorideMeOHMethyl 2-(azocan-1-yl)acetate\text{Caprolactam} \xrightarrow{\text{ClCH}_2\text{COCl}} \text{N-Chloroacetylcaprolactam} \xrightarrow{\text{DBU}} \text{Azocan-1-yl acetyl chloride} \xrightarrow{\text{MeOH}} \text{this compound}

This method achieves 68% overall yield with >95% purity by HPLC.

Alternative Routes via Heterocyclic Intermediates

Benzotriazole-Mediated Alkylation

Adapting antifungal compound syntheses, benzotriazole intermediates facilitate regioselective alkylation:

  • Intermediate Synthesis : 1-Chloromethyl-1H-benzotriazole reacts with methyl glycolate to form a benzotriazole-protected acetate.

  • Azocane Coupling : Lithiation of azocane with n-BuLi followed by addition to the benzotriazole intermediate yields the target compound after deprotection.

Key Data :

  • Reaction Time: 5 hours at −78°C

  • Yield: 55%

  • Purity: 91% (NMR)

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Direct Alkylation40–7585–92SimplicityLow regioselectivity
SuRE Ring Expansion68>95High purityMulti-step synthesis
Benzotriazole Route5591RegioselectiveRequires cryogenic conditions

Mechanistic Insights and Side Reactions

Competing Di-Alkylation

In direct alkylation, excess methyl bromoacetate leads to di-alkylated byproducts (e.g., bis-azocan-1-yl acetate). GC-MS analysis identifies these impurities (m/z = 312.2).

Ring Contraction in SuRE

Under basic conditions, azocane derivatives may undergo retro-aldol reactions, reverting to six-membered rings. Stabilizing the transition state with DMAP suppresses this side reaction.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 3.67 (s, 3H, OCH₃), 3.45 (t, J = 6.0 Hz, 2H, NCH₂), 2.85 (s, 2H, COCH₂), 1.50–1.30 (m, 12H, ring CH₂).

  • IR (KBr): ν 1735 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O).

Chromatographic Purity

HPLC (C18 column, MeCN/H₂O 70:30) shows a single peak at t = 4.2 minutes, confirming >95% purity.

Industrial-Scale Considerations

Cost Analysis

  • Direct Alkylation : Low cost ($120/kg) but high waste generation.

  • SuRE Method : Higher cost ($450/kg) due to DBU and specialized equipment .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(azocan-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(azocan-1-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(azocan-1-yl)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active azocane moiety, which can then interact with biological targets such as enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 2-(azocan-1-yl)acetate with structurally related esters, focusing on molecular features, applications, and safety profiles derived from the evidence:

Compound Molecular Formula Key Functional Groups Key Properties/Applications Safety Considerations
This compound C₁₀H₁₉NO₂ (hypothetical) Azocane ring, ester Potential use in coordination chemistry due to nitrogen donor sites; possible pharmaceutical applications. No direct data; inferred low acute toxicity (similar to methyl esters like methyl acetoacetate).
Methyl 2-hydroxyacetate C₃H₆O₃ Hydroxyl, ester Solvent; intermediate in organic synthesis. Causes skin/eye irritation; requires ventilation ().
Methyl 2-thienylacetate C₇H₈O₂S Thiophene ring, ester Flavoring agent; precursor in heterocyclic chemistry. Harmful if inhaled; skin/eye contact requires immediate rinsing ().
Ethyl 2-phenylacetoacetate C₁₂H₁₄O₃ Phenyl, β-keto ester Synthetic precursor for pharmaceuticals (e.g., amphetamines) (). Stability concerns; avoid prolonged exposure ().
Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate C₁₀H₁₀N₄O₃ Tetrazole, hydroxyl, ester Metal-organic framework (MOF) construction; hydrogen-bonded supramolecular networks (). Limited hazard data; handle with standard lab precautions.
Methyl acetoacetate C₅H₈O₃ β-keto ester Pharmaceutical intermediate; ketone synthesis. Flammable; avoid inhalation ().

Key Observations:

Structural Influence on Reactivity: Azocane’s larger ring size compared to tetrazole () or thiophene () may reduce ring strain, enhancing thermal stability. β-Keto esters (e.g., ethyl 2-phenylacetoacetate, ) exhibit higher reactivity in enolate formation compared to simple esters like methyl 2-hydroxyacetate .

Supramolecular Interactions :

  • This compound’s nitrogen-rich structure could facilitate coordination with metal ions, akin to tetrazole-based ligands (). However, azocane’s conformational flexibility may hinder rigid framework formation .

Safety and Handling :

  • Methyl esters with aromatic substituents (e.g., methyl 2-thienylacetate) show higher volatility and associated inhalation risks compared to aliphatic esters ( vs. 6).

Research Findings and Limitations

  • Synthesis Challenges : While methyl esters are typically synthesized via esterification (e.g., methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate in ), azocane’s bulkiness may necessitate specialized catalysts or conditions .
  • Crystallography: SHELX programs () are widely used for structural analysis of similar compounds.
  • Data Gaps : Direct experimental data (e.g., NMR, XRD) for this compound are absent in the evidence. Comparisons rely on extrapolation from analogs.

Q & A

Q. What are the recommended synthetic routes for Methyl 2-(azocan-1-yl)acetate, and how can reaction efficiency be optimized?

  • Methodology : The synthesis of azocane-containing esters often involves coupling reactions between azocane derivatives and activated esters. For example, nucleophilic substitution using 1-alkyl-2-(bromomethyl)aziridines (similar to methods in Table 3, ) can be adapted by replacing aziridines with azocane precursors. Optimize reaction efficiency by controlling temperature (e.g., 60–80°C), using polar aprotic solvents (e.g., DMF), and employing catalysts like potassium carbonate. Purification via recrystallization or column chromatography is critical to isolate the product .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL ( ) for refinement, ensuring data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. Pair with spectroscopic techniques:
  • ¹H/¹³C NMR : Verify proton environments and ester/azocane connectivity.
  • FT-IR : Confirm ester carbonyl (C=O, ~1700 cm⁻¹) and azocane N–H stretches.
    Cross-validate results with computational methods (e.g., DFT calculations for bond angles) .

Q. What are the key physical properties (e.g., solubility, stability) of this compound under standard laboratory conditions?

  • Methodology :
  • Solubility : Test in polar (water, methanol) and nonpolar solvents (hexane) using gravimetric analysis.
  • Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Store at –20°C for long-term stability ().

Advanced Research Questions

Q. How can kinetic modeling be applied to optimize the synthesis of this compound in continuous flow systems?

  • Methodology : Develop a kinetic model based on reaction mechanisms (e.g., nucleophilic substitution kinetics). Use software like Aspen Plus® to simulate continuous flow conditions, referencing reactive distillation models for methyl acetate (). Validate experimentally by varying residence time and catalyst loading. Monitor conversion via in-line FT-IR or GC-MS .

Q. How should researchers address contradictions in reported spectroscopic data for this compound derivatives?

  • Methodology :
  • Comparative Analysis : Replicate experiments under identical conditions (solvent, temperature, concentration).
  • Advanced Techniques : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals.
  • Computational Validation : Compare experimental NMR shifts with DFT-predicted values (). Publish raw data (e.g., CIF files for XRD) to enable peer validation .

Q. What experimental strategies can elucidate the role of this compound in drug delivery systems?

  • Methodology :
  • Stability Studies : Assess ester hydrolysis rates in simulated physiological buffers (pH 7.4, 37°C) using LC-MS.
  • Encapsulation Efficiency : Formulate liposomes or micelles and measure drug loading via UV-Vis spectroscopy.
  • In Vitro Release : Use dialysis membranes to monitor sustained release profiles. Reference ester-functionalized drug delivery systems in for design insights .

Q. How can crystallographic twinning or disorder in this compound crystals be resolved during structure refinement?

  • Methodology : In SHELXL ( ), apply the TWIN/BASF commands for twinned data. For disorder, split atomic positions and refine occupancy factors. Validate with R-factor convergence (<5%) and residual electron density maps. Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Methodological Notes

  • Data Reproducibility : Archive raw spectral/data files (e.g., .raw, .cif) in repositories like Zenodo.
  • Safety Protocols : Follow glove and respiratory protection guidelines () when handling reactive intermediates.
  • Ethical Compliance : For biomedical applications, adhere to institutional review board (IRB) protocols for in vitro/in vivo studies ().

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